13-Hydroxytetradecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

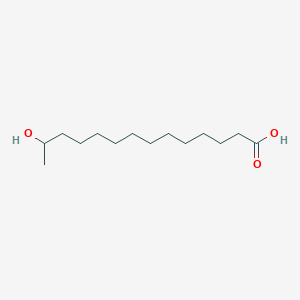

13-hydroxytetradecanoic acid is an (omega-1)-hydroxy fatty acid that is myristic acid in which one of the methylene hydrogens at position 13 is replaced by a hydroxy group. It has a role as a human xenobiotic metabolite and a bacterial metabolite. It is an (omega-1)-hydroxy fatty acid and a long-chain fatty acid. It derives from a tetradecanoic acid. It is a conjugate acid of a 13-hydroxytetradecanoate.

Applications De Recherche Scientifique

Overview

13-Hydroxytetradecanoic acid, also known as (R)-3-hydroxytetradecanoic acid, is a long-chain fatty acid with significant biological and pharmacological properties. Its structure features a hydroxyl group at the 13th carbon of a tetradecanoic acid chain, making it an omega-1 hydroxy fatty acid. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals, nutrition, and biochemistry.

Biological Functions and Mechanisms

This compound has been implicated in several biological processes. It acts as a human xenobiotic metabolite and a bacterial metabolite , suggesting its involvement in both human physiology and microbial metabolism . Its mechanism of action includes interaction with Toll-like receptor 4 (TLR4), which is crucial for the innate immune response, particularly in recognizing pathogen-associated molecular patterns . This interaction can trigger inflammatory responses, indicating potential applications in immunology and inflammation research.

Pharmacological Applications

Research indicates that this compound may have therapeutic potential due to its role in modulating immune responses. It has been studied for its effects on:

- Inflammation : By engaging with TLR4, it can influence cytokine secretion and activate pathways associated with inflammation .

- Metabolic Regulation : Its incorporation into tissues suggests a role in lipid metabolism, which could be relevant for metabolic disorders .

Nutritional Applications

As a component derived from dietary sources, this compound's absorption and incorporation into tissues have been studied to understand its nutritional implications. Research shows that this fatty acid can be absorbed from the diet and incorporated into various tissues, including liver and adipose tissue, highlighting its importance in dietary fat metabolism .

Industrial Applications

The unique properties of this compound also lend themselves to potential industrial applications:

- Cosmetics : Due to its moisturizing properties, it can be explored as an ingredient in skincare formulations.

- Food Industry : Its role as a flavoring or preservative agent is under investigation due to its metabolic effects.

Study on Absorption Kinetics

A study conducted on rats evaluated the absorption kinetics of this compound when administered via gavage or intravenous injection. Results indicated that the compound was rapidly absorbed and preferentially incorporated into liver and adipose tissues, but not the brain. This study provides insights into how dietary sources of this fatty acid could affect tissue-specific metabolism .

Immunological Impact Study

Another research effort focused on the immunological effects of this compound through its interaction with TLR4. This study demonstrated that the compound could enhance pro-inflammatory cytokine production, suggesting its potential role in therapeutic strategies targeting inflammatory diseases .

Propriétés

Numéro CAS |

17278-73-8 |

|---|---|

Formule moléculaire |

C14H28O3 |

Poids moléculaire |

244.37 g/mol |

Nom IUPAC |

13-hydroxytetradecanoic acid |

InChI |

InChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |

Clé InChI |

KNFJWKJXKURGQU-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCC(=O)O)O |

SMILES canonique |

CC(CCCCCCCCCCCC(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.